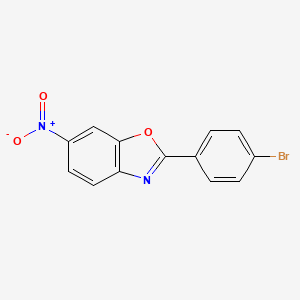
Ethyl (2,3-dichloro-4-formylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-(2,3-DICHLORO-4-FORMYLPHENOXY)ACETATE: is an organic compound with the molecular formula C10H8Cl2O4. It is an ester derivative, characterized by the presence of a formyl group and two chlorine atoms attached to a phenoxy ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(2,3-DICHLORO-4-FORMYLPHENOXY)ACETATE typically involves the esterification of 2-(2,3-dichloro-4-formylphenoxy)acetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of ETHYL 2-(2,3-DICHLORO-4-FORMYLPHENOXY)ACETATE may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: ETHYL 2-(2,3-DICHLORO-4-FORMYLPHENOXY)ACETATE can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 2-(2,3-dichloro-4-carboxyphenoxy)acetic acid.
Reduction: 2-(2,3-dichloro-4-hydroxyphenoxy)ethanol.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
ETHYL 2-(2,3-DICHLORO-4-FORMYLPHENOXY)ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of ETHYL 2-(2,3-DICHLORO-4-FORMYLPHENOXY)ACETATE involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the formyl group and chlorine atoms can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
ETHYL 2-(2-FORMYLPHENOXY)ACETATE: Lacks the chlorine atoms, resulting in different reactivity and biological activity.
ETHYL 2-(2,4-DICHLOROPHENOXY)ACETATE: Similar structure but with chlorine atoms at different positions, affecting its chemical properties.
METHYL 2-(2,3-DICHLORO-4-FORMYLPHENOXY)ACETATE: The methyl ester analog, which may have different solubility and reactivity.
Uniqueness: ETHYL 2-(2,3-DICHLORO-4-FORMYLPHENOXY)ACETATE is unique due to the specific positioning of the chlorine atoms and the formyl group on the phenoxy ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
16861-23-7 |
|---|---|
Fórmula molecular |
C11H10Cl2O4 |
Peso molecular |
277.10 g/mol |
Nombre IUPAC |
ethyl 2-(2,3-dichloro-4-formylphenoxy)acetate |
InChI |
InChI=1S/C11H10Cl2O4/c1-2-16-9(15)6-17-8-4-3-7(5-14)10(12)11(8)13/h3-5H,2,6H2,1H3 |
Clave InChI |
IWZPFUFJILGFLC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=C(C(=C(C=C1)C=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one](/img/structure/B13871841.png)


![Ethyl 2-[(4-methoxyphenyl)methoxy]-2-methylpropanoate](/img/structure/B13871849.png)

![N-[(4-aminophenyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B13871851.png)
![5-Chloro-3-(3-hydroxypropyl)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13871852.png)

![3-[4-(2-Bromoacetyl)phenyl]propyl acetate](/img/structure/B13871886.png)
![(1-Methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13871894.png)

![2-[3-(4-Methyl-2-oxopiperazin-1-yl)phenyl]guanidine](/img/structure/B13871902.png)

